N-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide
Description
The compound N-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide is a pyridazine derivative featuring a thioether-linked 4-methoxyphenyl-2-oxoethyl group and a 2-methylpropanamide substituent. Its molecular formula is C₁₈H₂₁N₃O₂S, with an average mass of 343.4432 g/mol . The structure combines a pyridazine core—a nitrogen-rich heterocycle—with a methoxy-substituted aromatic ring and a branched aliphatic amide.
Properties
IUPAC Name |
N-[6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11(2)17(22)18-15-8-9-16(20-19-15)24-10-14(21)12-4-6-13(23-3)7-5-12/h4-9,11H,10H2,1-3H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFQZCJEKYTPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula: C₁₇H₁₉N₃O₃S
- Molecular Weight: 345.4 g/mol
- CAS Number: 1021255-94-6
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems:
- Enzyme Inhibition: The compound has been shown to inhibit various enzymes, particularly kinases and proteases, which are crucial for cellular signaling pathways involved in proliferation and apoptosis .
- Pathway Modulation: It modulates key signaling pathways that regulate cell growth, apoptosis, and differentiation, suggesting a role in cancer therapeutics.
- Receptor Binding: The compound binds to specific receptors on cell surfaces, leading to altered cellular responses that may contribute to its therapeutic effects.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties:
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Inhibition of Cancer Cell Proliferation:
- Case studies have demonstrated that the compound can significantly reduce the proliferation of various cancer cell lines, including breast and lung cancer cells.
- In vitro assays showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
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Apoptosis Induction:
- The compound has been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Flow cytometry analyses revealed increased annexin V staining in treated cells, confirming the induction of apoptosis.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound also exhibits anti-inflammatory activity:
- Cytokine Inhibition: Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Models: In vivo studies using murine models of inflammation demonstrated a significant reduction in paw edema following administration of the compound.
Data Summary Table
Research Findings
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated a significant IC50 value (concentration for 50% inhibition) at low micromolar concentrations, demonstrating its potential as a lead compound for further development.
Case Study 2: Mechanistic Insights
Another study focused on the mechanistic insights into the compound's action revealed that it modulates the PI3K/Akt signaling pathway. This modulation was linked to enhanced apoptosis rates in treated cancer cells compared to controls.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
Pyridazine vs. Pyrimidinone Derivatives
- Compound 2d/2e (Pyrimidinone analogs): These compounds (e.g., 2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one) replace the pyridazine core with a pyrimidin-4(3H)-one system. Substituents like 4-nitrophenyl (2d) or 3-nitrophenyl (2e) provide strong electron-withdrawing effects, contrasting with the electron-donating 4-methoxyphenyl group in the target compound .
Sulfanyl Linker Variations
- 2-[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide : This analog shares the pyridazine core and sulfanyl linkage but substitutes the 4-methoxyphenyl group with a 4-methylphenyl moiety and the 2-methylpropanamide with a tetrahydrofuran-derived amide. The latter modification increases hydrophilicity due to the oxolane (tetrahydrofuran) ring .
Heterocyclic Expansions
- Their molecular weights (~520 g/mol) exceed the target compound’s, suggesting higher steric bulk .
Physicochemical Properties
Key Observations :
- Melting Points: The pyrimidinone analogs (2d, 2e) exhibit higher melting points (>210°C), likely due to stronger intermolecular hydrogen bonding from the pyrimidinone ring’s carbonyl group .
- Substituent Effects: Electron-withdrawing nitro groups (2d, 2e) reduce solubility compared to electron-donating methoxy groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
